
Dec-2-EN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-2-EN-5-one is an organic compound characterized by a ten-carbon chain with a double bond at the second position and a ketone functional group at the fifth position. This compound is part of the larger family of alkenes and ketones, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dec-2-EN-5-one can be synthesized through various organic reactions. One common method involves the aldol condensation of 2-pentanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the double bond at the correct position.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decanol. This process involves the use of metal catalysts such as copper or palladium and is carried out at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond and the ketone group.
Analyse Chemischer Reaktionen
Types of Reactions: Dec-2-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst can yield decanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dec-2-EN-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Dec-2-EN-5-one involves its interaction with various molecular targets. The double bond and the ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Dec-2-EN-5-one can be compared to other similar compounds such as:
Dec-1-ene: An alkene with a double bond at the first position, lacking the ketone group.
2-Decanone: A ketone with the carbonyl group at the second position, lacking the double bond.
Dec-3-EN-2-one: A compound with a double bond at the third position and a ketone group at the second position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
65570-25-4 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
dec-2-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h4,6H,3,5,7-9H2,1-2H3 |
InChI-Schlüssel |
RESIPHIPOBYJRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


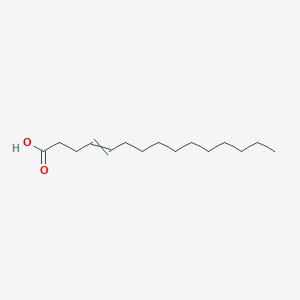
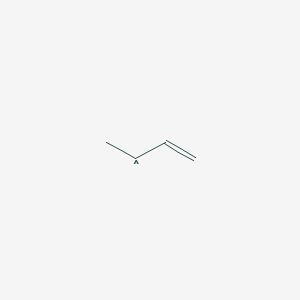

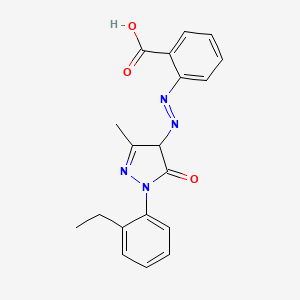

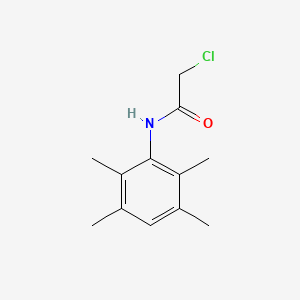

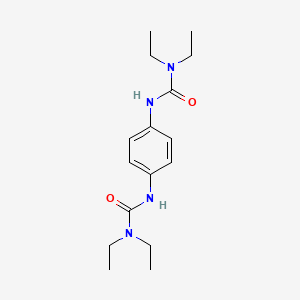
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
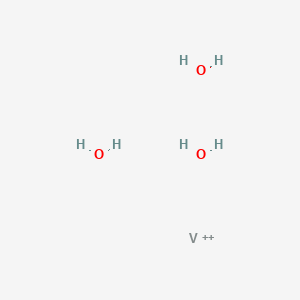
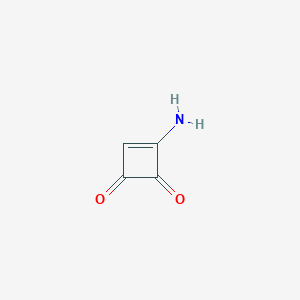
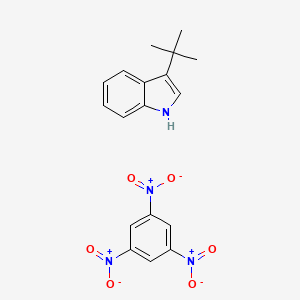
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)

